molecular formula C15H16F3N3O3S B2926461 N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1797865-90-7

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B2926461
CAS No.: 1797865-90-7
M. Wt: 375.37
InChI Key: QFNFDTACKUWYLC-UHFFFAOYSA-N
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Description

N-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a chemical research reagent designed for investigative applications. This compound features a 1,3-diarylpyrazole core, a privileged structure in medicinal chemistry known for its diverse biological activities . The incorporation of a tetrahydrofuran substituent on the pyrazole nitrogen is a strategic modification that can influence the compound's physicochemical properties and binding interactions, as seen in the design of other bioactive molecules targeting various receptors and enzymes . The 4-(trifluoromethyl)phenyl methanesulfonamide moiety is a significant functional group, with the sulfonamide often contributing to target binding and the trifluoromethyl group enhancing metabolic stability and membrane permeability . Compounds with these structural features have demonstrated considerable research value in antimicrobial discovery programs. For instance, structurally related 1,3-diarylpyrazolyl-acylsulfonamides have been identified as potent, bactericidal agents against Mycobacterium tuberculosis (Mtb) through phenotypic screening, exhibiting activity against multidrug-resistant clinical isolates and a potentially novel mode of action distinct from known TB drugs . Similarly, other pyrazole derivatives bearing sulfonamide and trifluoromethyl groups have shown potent growth inhibition of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with a low tendency for resistance development . This combination of structural attributes makes this compound a compelling candidate for researchers exploring new chemical tools and lead compounds in infectious disease and chemical biology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O3S/c16-15(17,18)12-3-1-11(2-4-12)10-25(22,23)20-13-7-19-21(8-13)14-5-6-24-9-14/h1-4,7-8,14,20H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNFDTACKUWYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Tetrahydrofuran Group: The tetrahydrofuran group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by a tetrahydrofuran moiety.

    Attachment of the Trifluoromethylphenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the trifluoromethylphenyl group to the pyrazole ring.

    Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the sulfonamide group, potentially leading to the formation of amines or other reduced species.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Lactones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups. It may also serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Medicine

Medically, this compound has potential applications in the development of new pharmaceuticals. Its structural features make it a candidate for the treatment of various diseases, including cancer and inflammatory conditions, by modulating specific biological pathways.

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electrical conductivity. It may also find applications in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Functional Group Impact on Activity

  • Sulfonamide vs. Carboxamide : Sulfonamides (e.g., target compound, PCW-1001) enhance hydrogen-bonding and acidity (pKa ~10), improving enzyme inhibition. Carboxamides (e.g., nicofluprole) offer greater hydrolytic stability in agrochemicals .
  • Tetrahydrofuran vs. Aromatic Rings : The tetrahydrofuran ring in the target compound may reduce π-π stacking but improve solubility compared to chlorobenzyl (PCW-1001) or thiophene () substituents.

Biological Activity

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, toxicity profiles, and mechanisms of action, supported by relevant case studies and data tables.

  • Chemical Formula : C13H14F3N3O2S
  • Molecular Weight : 331.33 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those with trifluoromethyl phenyl groups. For instance, a related study on trifluoromethyl phenyl derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. These compounds exhibited low minimum inhibitory concentrations (MIC), suggesting potent antimicrobial effects .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)Bactericidal EffectBiofilm Formation Inhibition
59Staphylococcus aureus0.5YesModerate
74Enterococcus faecalis1YesSignificant

Toxicity Profile

In vivo studies have shown that compounds similar to this compound exhibit low toxicity at doses up to 50 mg/kg in mouse models. Toxicity assessments using blood plasma organ toxicity markers revealed no harmful effects, indicating a favorable safety profile for further development .

The mechanism by which these pyrazole derivatives exert their antimicrobial effects involves the inhibition of macromolecular synthesis in bacteria. This suggests that the compounds may interfere with critical bacterial functions, leading to cell death. The broad range of inhibitory effects indicates multiple potential targets within bacterial cells .

Case Studies

A notable case study involved the synthesis and evaluation of several pyrazole derivatives, where the compound with a trifluoromethyl group showed enhanced activity against resistant strains of bacteria. The study utilized time-kill assays to determine the bactericidal effect over time, confirming that these compounds not only inhibit growth but also kill bacterial cells effectively .

Table 2: Summary of Case Studies on Pyrazole Derivatives

Study ReferenceCompound TestedResults
Trifluoromethyl phenyl pyrazolesHigh potency against MRSA; low toxicity
DDR1/2 inhibitorsEffective in inhibiting fibrosis; good safety

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